Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate
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Overview
Description
Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a dimethyl ester group, a methyl ketone, and a long pentadecyl chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate typically involves esterification reactions. One common method is the reaction of 5-methyl-3-oxo-2-pentadecylheptanedioic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate undergoes several types of chemical reactions, including:
Oxidation: The methyl ketone group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-methyl-3-oxo-2-pentadecylheptanedioic acid.
Reduction: 5-methyl-3-hydroxy-2-pentadecylheptanedioate.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors, modulating various biological processes. The long pentadecyl chain allows for membrane interactions, influencing cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-methyl-3-oxo-2-tetradecylheptanedioate
- Dimethyl 5-methyl-3-oxo-2-hexadecylheptanedioate
- Dimethyl 5-methyl-3-oxo-2-octadecylheptanedioate
Uniqueness
Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate is unique due to its specific chain length and the presence of both ester and ketone functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
63473-58-5 |
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Molecular Formula |
C25H46O5 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate |
InChI |
InChI=1S/C25H46O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25(28)30-4)23(26)19-21(2)20-24(27)29-3/h21-22H,5-20H2,1-4H3 |
InChI Key |
VUJLKCUJJOIIFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(=O)CC(C)CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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